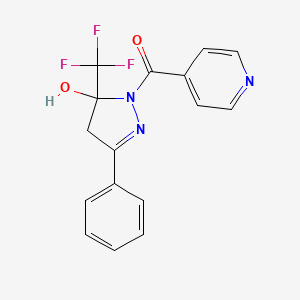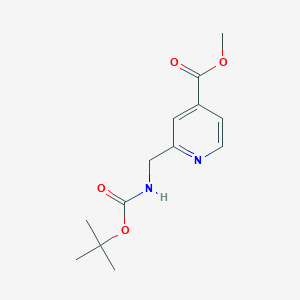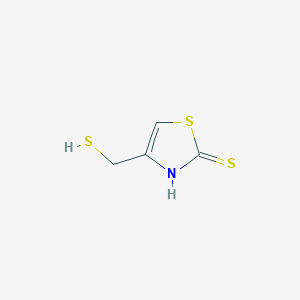
4-(Mercaptomethyl)thiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Mercaptomethyl)thiazole-2-thiol is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. Thiazoles, including this compound, are known for their diverse biological activities and are often utilized in medicinal chemistry due to their potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Mercaptomethyl)thiazole-2-thiol typically involves the reaction of thioesters with thiourea under mild conditions. This method is efficient and yields high purity products . Another approach involves the use of silica-supported tungstosilisic acid as a catalyst in a one-pot multicomponent reaction .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods, such as the use of thioglycolic acid for thioester deprotection, which provides high yields and is less time-consuming .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Mercaptomethyl)thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products: The major products formed from these reactions include disulfides from oxidation and substituted thiazoles from electrophilic substitution .
Applications De Recherche Scientifique
4-(Mercaptomethyl)thiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(Mercaptomethyl)thiazole-2-thiol involves its interaction with biological targets through its thiol group. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways. The compound’s ability to form disulfide bonds with protein thiols is a key aspect of its biological activity .
Comparaison Avec Des Composés Similaires
2-Mercapto-4-methylthiazole: Similar in structure but with a methyl group at the 4-position.
Thiazole-2-thiol: Lacks the mercaptomethyl group but shares the thiazole core.
Uniqueness: 4-(Mercaptomethyl)thiazole-2-thiol is unique due to its mercaptomethyl group, which enhances its reactivity and biological activity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C4H5NS3 |
|---|---|
Poids moléculaire |
163.3 g/mol |
Nom IUPAC |
4-(sulfanylmethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C4H5NS3/c6-1-3-2-8-4(7)5-3/h2,6H,1H2,(H,5,7) |
Clé InChI |
FSJLWJPKMPIPNW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=S)S1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


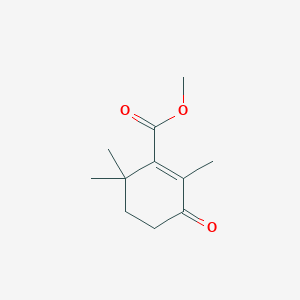

![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
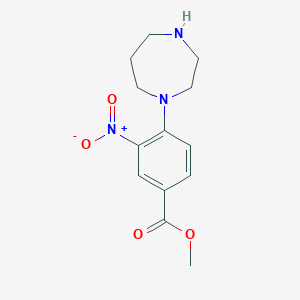

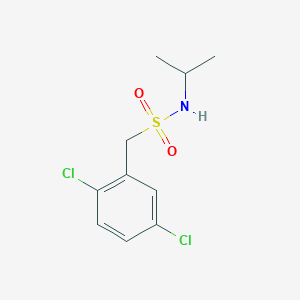
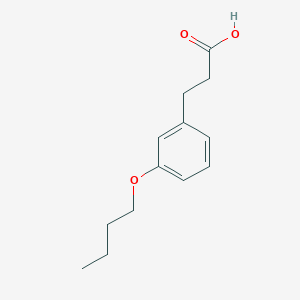
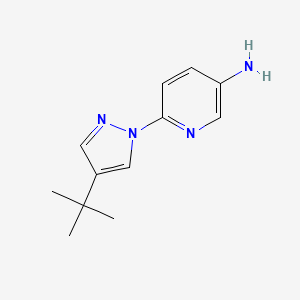

![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
